4-(indolin-1-ylsulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide
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Description
4-(indolin-1-ylsulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C26H19N3O3S2 and its molecular weight is 485.58. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are KCa2 and KCa3.1 potassium channels . These channels play a crucial role in maintaining the membrane potential and regulating the cellular excitability.
Mode of Action
The compound acts as a potassium channel activator . It interacts with KCa2 and KCa3.1 potassium channels, enhancing their activity . This results in an increased potassium efflux, leading to hyperpolarization of the cell membrane and decreased cellular excitability .
Biochemical Pathways
The activation of KCa2 and KCa3.1 potassium channels by the compound can potentiate the endothelium-derived hyperpolarizing factor (EDHF) response . This response is a key part of the biochemical pathway that regulates vascular tone and blood pressure .
Pharmacokinetics
The compound has favorable drug-like properties . It is soluble in DMSO, indicating good solubility . The compound is stable for 1 year as supplied, and solutions in DMSO may be stored at -20°C for up to 2 months . These properties suggest good absorption, distribution, metabolism, and excretion (ADME) characteristics, which can impact the compound’s bioavailability.
Result of Action
The compound’s action on KCa2 and KCa3.1 potassium channels leads to a decrease in blood pressure . In vitro studies have shown that the compound can reduce cell viability and trigger apoptosis in certain cell lines . It also increases the percentage of cells in the G0/G1 phase, indicating a potential role in cell cycle regulation .
Action Environment
The compound’s action can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by storage conditions . It is recommended to keep the compound in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . Furthermore, the compound’s action can be influenced by the cellular environment, such as the presence of other ions and the state of the cell membrane .
Biological Activity
The compound 4-(indolin-1-ylsulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide is a heterocyclic compound that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This formula indicates the presence of various functional groups that contribute to its biological activity.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : It has shown potential as an inhibitor of specific enzymes involved in disease pathways, particularly those related to cancer and inflammatory responses.
- Signal Transduction Modulation : The compound may influence signaling pathways, such as the Toll-like receptor (TLR) signaling pathway, which is crucial in immune response regulation.
Biological Activity
The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Notable findings include:
Anticancer Activity
Several studies have demonstrated that this compound can inhibit the proliferation of cancer cells. For instance, it has been shown to induce apoptosis in specific cancer cell lines, making it a candidate for further development as an anticancer agent.
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by downregulating pro-inflammatory cytokines. This activity suggests potential applications in treating inflammatory diseases.
Case Studies
Here are some significant case studies highlighting the biological activity of the compound:
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the efficacy of this compound. Key findings include:
- Synthesis Pathways : New synthetic routes have been developed to improve yield and purity, facilitating further biological testing.
- Enzyme Inhibition Studies : The compound has been tested against various enzymes, showing promising results in inhibiting targets associated with disease progression.
Properties
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O3S2/c30-25(28-26-27-24-21-7-3-1-5-17(21)11-14-23(24)33-26)19-9-12-20(13-10-19)34(31,32)29-16-15-18-6-2-4-8-22(18)29/h1-14H,15-16H2,(H,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDFORLRZMFSIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC5=C(S4)C=CC6=CC=CC=C65 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.